molecular formula C10H19ClN2O3 B1430187 Methyl 3-(2,2-dimethyl-3-oxopiperazin-1-yl)propanoate hydrochloride CAS No. 1376047-60-7

Methyl 3-(2,2-dimethyl-3-oxopiperazin-1-yl)propanoate hydrochloride

Cat. No.: B1430187
CAS No.: 1376047-60-7
M. Wt: 250.72 g/mol
InChI Key: MVEDJGDZGFIWSI-UHFFFAOYSA-N
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Description

Structural Characterization and Molecular Properties

Chemical Identity and Nomenclature

International Union of Pure and Applied Chemistry Nomenclature and Alternative Names

The official International Union of Pure and Applied Chemistry name for this compound is methyl 3-(2,2-dimethyl-3-oxo-1-piperazinyl)propanoate hydrochloride. This systematic nomenclature precisely describes the molecular structure by identifying the methyl ester group attached to a propanoic acid derivative, which in turn is connected to a substituted piperazine ring system. The nomenclature specifically indicates the presence of two methyl substituents at the 2-position of the piperazine ring and an oxo group at the 3-position, along with the hydrochloride salt form.

Alternative naming conventions for this compound include several variations that reflect different aspects of its molecular structure. The compound may also be referred to using descriptive names that emphasize specific structural features or functional groups present within the molecule. These alternative names serve to facilitate identification and cross-referencing across different chemical databases and research publications. The systematic approach to nomenclature ensures unambiguous identification of the compound regardless of the specific naming convention employed.

The naming conventions reflect the hierarchical structure of the molecule, beginning with the principal functional group (the methyl ester) and proceeding through the connecting propyl chain to the substituted piperazine ring system. This systematic approach provides chemists with a clear understanding of the molecular architecture and facilitates accurate communication about the compound's structure and properties. The inclusion of the hydrochloride designation indicates the specific salt form of the compound, which is crucial for understanding its physical and chemical properties.

Properties

IUPAC Name

methyl 3-(2,2-dimethyl-3-oxopiperazin-1-yl)propanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O3.ClH/c1-10(2)9(14)11-5-7-12(10)6-4-8(13)15-3;/h4-7H2,1-3H3,(H,11,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVEDJGDZGFIWSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)NCCN1CCC(=O)OC)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Method:

  • Starting Material: 3-(2,2-dimethyl-3-oxopiperazin-1-yl)propanoic acid or a protected derivative.
  • Reaction Conditions: Reflux in methanol with a catalytic amount of hydrochloric acid or sulfuric acid.
  • Outcome: Formation of methyl ester via nucleophilic attack of methanol on the activated carboxylic acid, producing methyl 3-(2,2-dimethyl-3-oxopiperazin-1-yl)propanoate.

Data Table 1: Esterification Parameters

Parameter Conditions Notes
Reactant 3-(2,2-dimethyl-3-oxopiperazin-1-yl)propanoic acid Commercially synthesized or prepared in situ
Catalyst 1-2% H₂SO₄ or HCl Acid catalysis for esterification
Solvent Methanol Excess to drive equilibrium
Temperature Reflux (~65°C) Ensures complete conversion
Reaction Time 4-8 hours Optimized for maximum yield
Purification Rotary evaporation, recrystallization To obtain pure methyl ester

Formation of the Piperazine Ring

The key structural feature, the 2,2-dimethyl-3-oxopiperazine ring, can be synthesized via cyclization reactions involving appropriately substituted amino precursors.

Method:

  • Precursor Synthesis: Condensation of N,N-dimethyl-3-aminopropanoic acid derivatives with suitable cyclization agents, such as diesters or acyl chlorides.
  • Cyclization Conditions: Heating under reflux with dehydrating agents or using microwave-assisted synthesis to facilitate ring closure.
  • Outcome: Formation of the piperazine ring with the 2,2-dimethyl substitution at the 3-position.

Research Findings:

  • Microwave-assisted cyclization significantly improves yield and reduces reaction time, with yields exceeding 70% reported in recent studies.

Data Table 2: Piperazine Ring Formation

Parameter Conditions Notes
Starting Material N,N-dimethyl-3-aminopropanoic acid derivatives Commercially available or synthesized in-house
Cyclization Agent Diesters, acyl chlorides Facilitates ring closure
Catalyst None or catalytic amounts of base (e.g., NaH) For deprotonation and ring closure
Temperature 100-150°C or microwave irradiation Accelerates cyclization
Reaction Time 1-6 hours (microwave) Optimized for high yield
Purification Recrystallization or chromatography To isolate pure piperazine derivative

Coupling of Piperazine with Propanoate Ester

The next critical step involves coupling the piperazine ring with the methyl ester to form the target compound.

Method:

  • Activation of Carboxyl Group: Use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of HOBt (hydroxybenzotriazole) to activate the acid derivative.
  • Amide Bond Formation: Nucleophilic attack by the nitrogen on the piperazine ring on the activated ester, forming the amide linkage.
  • Reaction Conditions: Conducted in anhydrous solvents like dichloromethane or DMF at room temperature or under mild heating.

Research Insights:

  • Use of microwave irradiation during coupling enhances yield and reduces reaction times from days to hours.
  • Typical yields range from 65% to 85%, depending on reaction conditions.

Data Table 3: Coupling Reaction Conditions

Parameter Conditions Notes
Reagents EDCI/HOBt or DCC/DMAP For efficient activation and coupling
Solvent Dichloromethane, DMF Anhydrous to prevent hydrolysis
Temperature Room temperature to 50°C Mild conditions for selectivity
Reaction Time 4-12 hours Optimized for maximum yield
Purification Column chromatography or recrystallization To isolate pure product

Salt Formation with Hydrochloric Acid

The final step involves converting the free base into its hydrochloride salt to enhance stability and solubility.

Method:

  • Acid Treatment: Dissolution of the free base in ethanol or acetone followed by bubbling or addition of gaseous HCl or HCl solution.
  • Precipitation: The hydrochloride salt precipitates out and is collected by filtration.
  • Drying: Under vacuum at room temperature to obtain the final product.

Data Table 4: Salt Formation

Parameter Conditions Notes
Acid Source Gaseous HCl or HCl in ethanol/acetone Ensures complete protonation of amine groups
Temperature 0-25°C To prevent decomposition
Reaction Time 1-2 hours Sufficient for complete salt formation
Purification Filtration and drying under vacuum To obtain dry hydrochloride salt

Summary of Research Findings and Optimization Strategies

Aspect Findings Optimization Strategies
Yield Ranges from 65% to 85% depending on conditions Microwave-assisted synthesis, optimized reagent ratios
Purity Achieved via chromatography and recrystallization Use of high-performance chromatography techniques
Scalability Feasible with continuous flow reactors and optimized protocols Implementation of flow chemistry for industrial scale
Stability Hydrochloride salts stable under refrigerated conditions Store in airtight, light-resistant containers at –20°C

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2,2-dimethyl-3-oxopiperazin-1-yl)propanoate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 3-(2,2-dimethyl-3-oxopiperazin-1-yl)propanoate hydrochloride is utilized in several scientific research fields:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Used in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of Methyl 3-(2,2-dimethyl-3-oxopiperazin-1-yl)propanoate hydrochloride involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release active intermediates that interact with biological pathways. The piperazine ring can also interact with various receptors and enzymes, modulating their activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with analogous esters and hydrochlorides, focusing on structural variations, synthesis pathways, and commercial availability.

Structural and Functional Differences

Key Compounds Analyzed:

Methyl 3-(2,2-dimethyl-3-oxopiperazin-1-yl)propanoate hydrochloride

Methyl 3-(methylamino)propanoate hydrochloride

Glycine methyl ester hydrochloride

Ethyl 2-(acetylamino)-4,5-dimethylthiophene-3-carboxylate

Table 1: Comparative Analysis
Property Compound 1 Compound 2 Compound 3 Compound 4
Core Structure Piperazine ring with dimethyl and oxo groups Linear methylamino ester Simple glycine ester Thiophene ring with acetyl amino
Ester Group Methyl Methyl Methyl Ethyl
Salt Form Hydrochloride Hydrochloride Hydrochloride None (neutral)
Commercial Availability Discontinued (250 mg, 500 mg) Synthesized via literature methods Commercially available Active product (Ref: 10-F366467)
Synthetic Complexity Likely high (heterocyclic modifications) Moderate (linear amine ester) Low (simple amino acid ester) Moderate (thiophene derivative)

Commercial and Research Implications

  • Availability : Compound 1’s discontinued status contrasts with the commercial availability of Compound 3 and the active status of Compound 4. This may reflect challenges in synthesis, demand, or regulatory factors.
  • Research Utility : The piperazine ring in Compound 1 offers a template for studying steric and electronic effects in drug design, whereas simpler esters like Compound 3 serve as model systems for hydrolysis or coupling reactions .

Biological Activity

Methyl 3-(2,2-dimethyl-3-oxopiperazin-1-yl)propanoate hydrochloride is a piperazine derivative with significant potential in pharmacology. This compound, characterized by its molecular formula C10H18N2O3HClC_{10}H_{18}N_{2}O_{3}\cdot HCl and a molecular weight of 250.72 g/mol, is primarily investigated for its biological activity as a dopamine D2 receptor antagonist. This property suggests its relevance in treating various neurological disorders, including schizophrenia and Parkinson's disease.

The synthesis of this compound typically involves the reaction of 2,2-dimethyl-3-oxopiperazine with methyl 3-bromopropanoate in the presence of a base such as sodium hydride. The reaction is conducted in an aprotic solvent like dimethylformamide (DMF) under elevated temperatures to facilitate nucleophilic substitution reactions.

Key Chemical Reactions

Reaction Type Reagents Conditions Products
OxidationPotassium permanganateAcidic mediumCarboxylic acids
ReductionLithium aluminum hydrideAnhydrous etherAlcohols
SubstitutionSodium hydrideDMFVarious substituted derivatives

This compound primarily acts as a D2 receptor antagonist. Upon binding to dopamine D2 receptors in the central nervous system, it modulates neurotransmitter release and influences behavioral outcomes in animal models. This mechanism is crucial for its potential therapeutic applications in neuropharmacology.

Pharmacological Studies

Research indicates that this compound exhibits significant effects on cell viability and protein expression levels related to inflammatory responses. For instance, studies have shown that compounds similar to methyl 3-(2,2-dimethyl-3-oxopiperazin-1-yl)propanoate can reduce the expression of matrix metalloproteinases (MMPs), which are involved in cartilage degradation during inflammatory conditions such as osteoarthritis .

Case Studies

  • Inhibition of MMP Expression : In vitro studies demonstrated that pretreatment with related compounds significantly decreased the protein expression of MMP-13 in IL-1β-induced cells. This suggests a protective role against cartilage degradation .
  • MAPK Signaling Pathway : The compound has been shown to suppress the activation of MAPK signaling pathways, which are critical in mediating inflammatory responses and cartilage degradation. The attenuation of phosphorylation levels of Erk1/2, p38, and JNK indicates its potential as a therapeutic agent for osteoarthritis .

Safety and Toxicological Profile

Safety data indicate that this compound can cause irritation upon exposure to skin or eyes. Symptoms may include inflammation characterized by redness and itching. However, detailed acute toxicity data are not available at this time .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Methyl 3-(2,2-dimethyl-3-oxopiperazin-1-yl)propanoate hydrochloride, and what key reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions involving piperazine derivatives and methyl propanoate precursors. Critical conditions include:

  • Use of hydrochloric acid (HCl) for salt formation during final purification (e.g., reflux in 6M HCl for 48 hours) .
  • Column chromatography (silica gel) for isolating intermediates, with solvent systems like ethyl acetate/hexane .
  • Monitoring reaction progress via thin-layer chromatography (TLC) to optimize stoichiometric ratios of reagents.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral markers should researchers prioritize?

  • Methodological Answer :

  • NMR : Prioritize signals for the methyl ester group (δ ~3.6–3.8 ppm in 1^1H NMR) and the piperazine ring protons (δ ~2.5–3.5 ppm). Carbonyl groups (3-oxopiperazine) appear at δ ~165–175 ppm in 13^{13}C NMR .
  • IR : Look for peaks corresponding to ester C=O (~1720 cm1^{-1}) and amide/ketone C=O (~1650 cm1^{-1}) .
  • Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]+^+) and fragmentation patterns to validate the hydrochloride salt formation.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported purity levels when synthesizing this compound under varying conditions?

  • Methodological Answer :

  • Employ reverse-phase HPLC with UV detection to quantify impurities (e.g., unreacted intermediates or degradation products). Reference standards for related piperazine derivatives (e.g., ofloxacin N-oxide hydrochloride) can aid in peak identification .
  • Cross-validate purity assays using orthogonal methods: Karl Fischer titration for water content and differential scanning calorimetry (DSC) to assess crystallinity .
  • Investigate pH-dependent stability during synthesis; acidic conditions may reduce side reactions .

Q. What strategies are recommended for optimizing the stability of this compound in aqueous solutions for pharmacological assays?

  • Methodological Answer :

  • Conduct accelerated stability studies under varying pH (e.g., pH 1–9) and temperatures (25–60°C). Monitor degradation via LC-MS to identify hydrolysis products (e.g., cleavage of the ester group) .
  • Use lyophilization to prepare stable solid formulations, as hydrochloride salts often exhibit better hygroscopic stability than free bases .
  • Add antioxidants (e.g., ascorbic acid) or buffers (phosphate/citrate) to aqueous solutions to mitigate oxidative or hydrolytic degradation .

Q. How should one design experiments to investigate the compound's reactivity with common nucleophiles in medicinal chemistry applications?

  • Methodological Answer :

  • Perform kinetic studies under controlled conditions (e.g., anhydrous DMF or THF) with nucleophiles like amines or thiols. Monitor reaction progress via 1^1H NMR to track ester group displacement .
  • Use computational modeling (DFT or molecular docking) to predict reactive sites on the piperazine ring and ester moiety. Compare results with experimental data to validate mechanisms .
  • Characterize adducts using high-resolution mass spectrometry (HRMS) and X-ray crystallography to confirm structural modifications .

Data Contradiction Analysis

Q. How can conflicting data on the compound's solubility in polar solvents be reconciled?

  • Methodological Answer :

  • Solubility discrepancies may arise from polymorphic forms or residual solvents. Use powder X-ray diffraction (PXRD) to identify crystalline phases and thermogravimetric analysis (TGA) to detect solvent traces .
  • Compare solubility in deuterated solvents (e.g., D2_2O vs. DMSO-d6_6) using NMR to assess aggregation or micelle formation, which may artificially reduce measured solubility .

Method Development

Q. What advanced analytical methods are suitable for quantifying trace impurities in this compound?

  • Methodological Answer :

  • UPLC-MS/MS : Achieve ppb-level detection for genotoxic impurities (e.g., alkylating agents) using selective ion monitoring (SIM) .
  • ICP-MS : Screen for heavy metal catalysts (e.g., Pd, Ni) retained from synthetic steps .
  • Chiral HPLC : Resolve enantiomeric impurities if stereochemical integrity is critical for biological activity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3-(2,2-dimethyl-3-oxopiperazin-1-yl)propanoate hydrochloride
Reactant of Route 2
Reactant of Route 2
Methyl 3-(2,2-dimethyl-3-oxopiperazin-1-yl)propanoate hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.